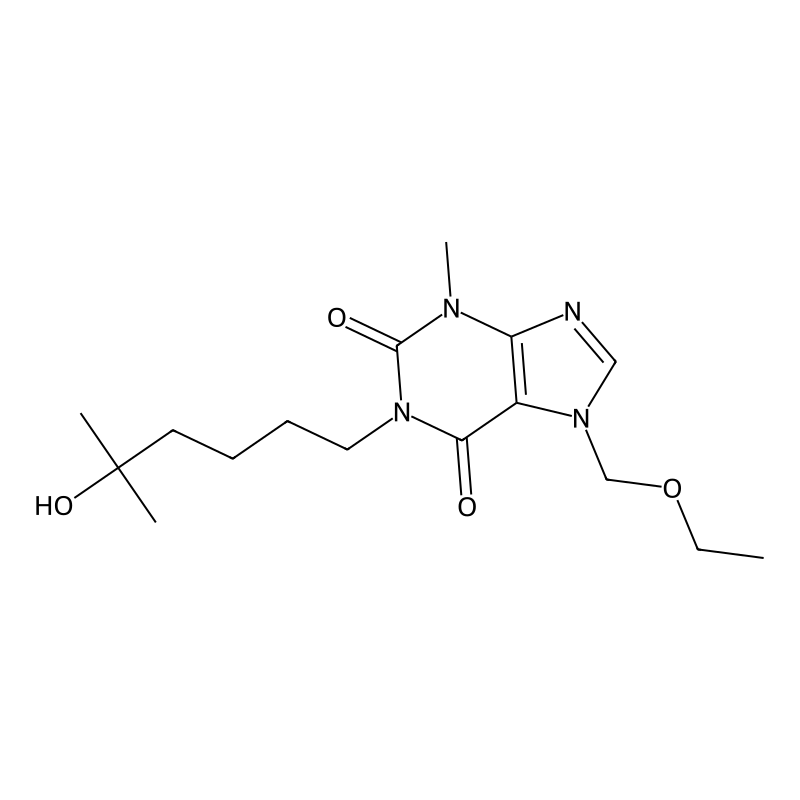

Torbafylline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Torbafylline Profile Summary

The table below consolidates the core data available for Torbafylline.

| Property | Description |

|---|---|

| Drug Type | Small molecule drug [1] |

| Synonyms | Torbaphylline [1] |

| CAS Registry Number | 105102-21-4 [1] |

| Molecular Formula | C₁₆H₂₆N₄O₄ [1] |

| Primary Target | Phosphodiesterase (PDE) [1] |

| Mechanism of Action | cGMP-PDE inhibitor (3',5'-cyclic phosphodiesterase inhibitor) [1] |

| Highest Phase of Development | Phase 2 (Discontinued) [1] |

| Therapeutic Area | Peripheral Arterial Disease [1] |

Mechanism and Experimental Evidence

This compound is classified as a competitive nonselective phosphodiesterase (PDE) inhibitor [2]. By inhibiting PDE, it increases intracellular concentrations of cyclic nucleotides (cAMP and cGMP), leading to smooth muscle relaxation and suppression of inflammatory responses [2]. One specific studied mechanism involves the TNF-α/NF-κB pathway:

Figure 1: this compound inhibits TNF-α induced proteolysis via NF-κB pathway. Based on experimental data from [3].

A key study investigated the role of TNF-α in activating muscle proteolysis. The experimental workflow and findings are summarized below [3]:

- Objective: Determine if inhibition of TNFα production prevents activation of proteolytic pathways in muscle during acute inflammation.

- Model: Rats injected with bacterial endotoxin (LPS) to induce inflammation.

- Intervention: Rats were pre-treated with Pentoxifylline or This compound before LPS injection.

- Key Measurement: Circulating TNF-α levels and expression of proteolysis-related genes (Atrogin-1, MuRF1) in skeletal muscle.

- Result: Inhibition of TNFα production by This compound decreased proteolysis mediated by the ubiquitin-proteasome system (UPS) [3]. The study concluded that while this compound could inhibit this pathway, glucocorticoid signaling played a more critical role in driving muscle loss in that specific model [3].

Information for Researchers

The discontinued status of this compound means that public data is sparse. For your research, consider the following:

- Explore Broader Drug Class: The mechanism of this compound is similar to other methylxanthines like theophylline [4] [5] [2]. Research on these well-characterized drugs may provide valuable insights into PDE inhibition.

- Investigate Newer Analogs: Focus your research on more recent PDE inhibitors that may share a similar mechanism but have advanced further in development.

- Consult Patent and Database Sources: For the most comprehensive information on discontinued compounds like this compound, specialized commercial intelligence platforms (e.g., PatSnap) may hold more detailed data.

References

- 1. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 2. Theophylline - an overview [sciencedirect.com]

- 3. Role of IGF-I and the TNFα/NF-κB pathway in the induction of ... [pmc.ncbi.nlm.nih.gov]

- 4. Theophylline - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 5. Theophylline [en.wikipedia.org]

Torbafylline (HWA 448): Mechanism of Action

Torbafylline is a xanthine derivative investigated for its potent ability to prevent skeletal muscle atrophy, specifically in the context of cancer cachexia and sepsis. Its primary mechanism is the inhibition of the Ubiquitin-Proteasome Pathway (UPP), which is hyperactivated in these wasting conditions [1].

The following diagram illustrates the core mechanism by which this compound counteracts muscle proteolysis.

This compound inhibits key steps in the ubiquitin-proteasome pathway to prevent muscle wasting.

Summary of Key Experimental Findings

The mechanistic understanding of this compound is largely derived from a 2002 study using rat models of cancer and sepsis. The table below quantifies its effects on key biomarkers of muscle atrophy [1].

| Parameter Measured | Effect in Cancer/Sepsis Model | Effect of this compound (HWA 448) Treatment | Experimental Method/Citation |

|---|---|---|---|

| TNF-α Production | Hyper-production induced by LPS | Blocked | In vivo model with LPS challenge [1] |

| Muscle Proteolysis Rate | Significantly enhanced | Normalized (prevented increase) | Measurement of proteasome-dependent proteolysis (MG132-sensitive) [1] |

| Ubiquitin (Ub) Gene Expression | Enhanced | Normalized | Analysis of Ub mRNA levels [1] |

| Ubiquitin-Protein Conjugates | Accumulated in myofibrillar fraction | Suppressed | Immunoblotting for high-MW ubiquitin conjugates [1] |

| 14 kDa E2 Ub-conjugating Enzyme | Increased expression | No significant reduction | [1] |

| 19S Proteasome Regulatory Subunits | Increased expression | No significant reduction | [1] |

| Potency vs. Pentoxifylline | N/A | Much more potent | Comparative in vivo efficacy [1] |

Detailed Experimental Protocol

The following workflow outlines the key in vivo experiment that established this compound's efficacy and mechanism [1].

Experimental workflow for evaluating this compound in cancer cachexia models.

Key methodological details include:

- Model: Rats bearing the Yoshida AH-130 hepatoma or septic rats [1].

- Treatment: Daily injections of this compound [1].

- Key Assays:

- Proteolysis: Measured as MG132-sensitive (proteasome-dependent) protein breakdown in isolated muscles [1].

- Ubiquitin Conjugates: Detected via immunoblotting of the myofibrillar muscle fraction [1].

- Gene Expression: Analyzed for Ubiquitin, E2 enzyme, and proteasome subunits using techniques like Northern blotting, likely following RNA extraction via the acid guanidinium thiocyanate-phenol-chloroform method [1].

- TNF-α: Assessed in plasma following lipopolysaccharide (LPS) challenge [1].

Strategic Implications for Drug Development

This compound represents a targeted, pathway-specific approach to treating muscle wasting.

- Key Advantage: It specifically blocks the TNF-α driven UPP hyperactivation that characterizes cachexia, without affecting basal proteolysis in healthy muscles, suggesting a potentially favorable therapeutic window [1].

- Clinical Context: Its development addressed the clinical failure of older xanthines like pentoxifylline, which inhibited TNF-α but showed inconclusive results in cachexia trials [1]. This compound was explicitly designed to be more potent [1].

- Modern Relevance: The search for agents that inhibit the UPP or specific cytokines like TNF-α remains a central strategy in combating muscle wasting, as highlighted in recent reviews of therapeutic strategies [2].

Knowledge Gaps and Future Directions

It is important to note that the available data on this compound is over two decades old and appears to be confined to pre-clinical studies. Key unanswered questions include:

- Its precise molecular target within the TNF-α signaling cascade.

- Comprehensive pharmacokinetic and safety profiles.

- Efficacy data from human clinical trials.

Further research into these areas would be necessary to revitalize its development pathway.

References

Torbafylline: Known Quantitative Data

The table below consolidates the available quantitative information from animal studies. Please note that specific pharmacokinetic parameters (e.g., AUC, Cmax, Tmax, half-life) are not available in the searched literature.

| Aspect | Reported Data | Experimental Context |

|---|---|---|

| In Vivo Dosage | 25 mg/kg per day (oral) [1] | Administered to rats for three weeks to reduce fatigue and improve blood flow in muscles with limited blood supply [1]. |

| In Vivo Dosage (Alternate) | 25 mg/kg (oral), twice daily for two weeks [1] | Chronic treatment shown to reverse decreased running performance in rats [1]. |

| In Vitro Solubility | 25 mg/mL (73.88 mM) in DMSO [1] | Provided in a commercial chemical database for preparing stock solutions [1]. |

| Molecular Weight | 338.4 g/mol [1] | - |

| Chemical Formula | C16H26N4O4 [1] | - |

Experimental Insights on Mechanism of Action

While detailed methodologies for pharmacokinetic studies are absent, research describes the molecular pathway through which Torbafylline exerts its effect.

- Proposed Signaling Pathway: Evidence from studies on burn-induced rat skeletal muscle and C2C12 myotubes suggests this compound acts as a phosphodiesterase 4 (PDE4) inhibitor [2] [1]. This inhibition leads to increased intracellular cAMP levels, which activates the EPAC pathway. This cascade subsequently activates PI3K/Akt signaling, ultimately inhibiting muscle proteolysis [2] [1].

- Supporting Experimental Evidence: The proposed pathway was validated using specific inhibitors. In C2C12 myotubes, the anti-proteolytic effects of this compound were significantly reversed by pre-treatment with antagonists of both PI3K and Epac, confirming their role in the mechanism [2].

The following diagram illustrates this core signaling pathway:

This compound inhibits PDE4, increasing cAMP and activating the EPAC/PI3K/Akt pathway to reduce proteolysis [2] [1].

References

Mechanism of Action and Pharmacodynamics

Torbafylline is identified as a small molecule and a N-methylated xanthine derivative [1]. Its primary mechanism of action is characterized as a cGMP-PDE inhibitor, specifically a 3',5'-cyclic phosphodiesterase (PDE) inhibitor [2].

Molecular Targets: Biochemical data indicates that this compound interacts with specific phosphodiesterase 4 (PDE4) isoforms, which are enzymes that hydrolyze the second messenger cyclic AMP (cAMP) [1]. The table below summarizes its primary known targets:

| Target | Action | Gene Name | Uniprot ID | Molecular Weight |

|---|---|---|---|---|

| 3',5'-cyclic-AMP phosphodiesterase 4A [1] | Inhibitor | PDE4A | P27815 | 98142.155 Da |

| 3',5'-cyclic-AMP phosphodiesterase 4B [1] | Inhibitor | PDE4B | Q07343 | 83342.695 Da |

| 3',5'-cyclic-AMP phosphodiesterase 4D [1] | Inhibitor | PDE4D | Q08499 | 91114.1 Da |

Observed Pharmacological Effects: An animal study provides evidence of its functional effects. The following diagram illustrates the proposed mechanism and observed outcomes based on a rat model of limited blood supply [3] [4].

Proposed mechanism of this compound in a rat model of limited blood supply.

Key quantitative findings from this study are summarized below [3] [4]:

| Parameter | Effect of Limited Blood Supply | Effect of this compound Treatment |

|---|---|---|

| Resting Blood Flow | Significantly lower vs. control | Difference vs. control became statistically insignificant |

| Capillary/Fibre Ratio | No significant change vs. control | No significant change |

| Percentage of Glycolytic Fibres | No significant change vs. control | Significantly decreased |

Experimental Protocols and R&D Status

For researchers aiming to replicate or build upon these findings, here is a summary of the key methodological details from the pivotal animal study.

Animal Model and Dosing Protocol [3] [4]:

- Animal Model: Rats with unilateral ligation of the common iliac artery to create limited blood supply in fast-twitch skeletal muscles (tibialis anterior and extensor digitorum longus).

- Treatment Regimen: Animals were treated with either saline (control), this compound, pentoxifylline, or buflomedil. The study duration was five weeks post-ligation.

- Key Measurements:

- Blood Flow: Measured using radio-labelled microspheres.

- Fibre Composition: Analyzed through histochemical techniques. The specific staining method for fiber types was not detailed, but common methods in muscle research include myosin ATPase staining or immunohistochemistry.

- Capillarization: Capillary-to-fibre ratio was determined histologically.

Clinical Development Status: this compound has been investigated for the treatment of Peripheral Arterial Disease (PAD) and Peripheral Arterial Occlusive Disease (PAOD) [2]. The drug successfully reached Phase 2 clinical trials in the US, Japan, and Germany. However, its development has been discontinued, and it has never received approval for market use [2].

Insights for Researchers

The most current and detailed pharmacological data for this compound comes from studies that are over three decades old, and its development is no longer active [3] [2].

- Comparative Pharmacology: The search results provide information on other xanthine derivatives like pentoxifylline (a known hemorheologic agent and vasodilator) [5] and doxofylline (used for asthma with a different target profile, primarily acting as a bronchodilator with minimal affinity for adenosine receptors) [6]. These can serve as useful reference points for understanding the xanthine drug class.

- Research Avenues: Given the lack of recent data on this compound, your research might benefit from exploring the broader field of PDE4 inhibitors or other agents targeting skeletal muscle adaptation under ischemic conditions [7].

References

- 1. : Uses, Interactions, Mechanism of Action | DrugBank Online this compound [go.drugbank.com]

- 2. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 3. Effects of this compound, pentoxifylline and buflomedil on ... [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of this compound, pentoxifylline and buflomedil on ... [pmc.ncbi.nlm.nih.gov]

- 5. Pentoxifylline reduces chronic post-ischemia pain by ... [pmc.ncbi.nlm.nih.gov]

- 6. Doxofylline: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 7. Drugs for the Treatment of Muscle Atrophy [intechopen.com]

Research Context from Mechanistically Related Compounds

While data on Torbafylline itself is unavailable, research on other xanthine derivatives provides context for its potential mechanisms. The following table summarizes a key study on pentoxifylline, which is structurally and mechanistically similar to this compound as a methylxanthine derivative.

| Compound | Experimental Model | Protocol / Intervention | Key Finding Related to TNF-α | Primary Outcome of the Experiment |

|---|---|---|---|---|

| Pentoxifylline [1] | Rats (in vivo) | Single intraperitoneal injection (10 mg/100 g body weight) administered 1 hour before LPS injection. Serum collected 90 min post-LPS. [1] | Significantly inhibited the LPS-induced increase in circulating TNF-α levels. [1] | Inhibition of TNFα production did not prevent the activation of autophagy and ubiquitin-proteasome system (UPS) genes in skeletal muscle by LPS. The study concluded that glucocorticoids play a more crucial role. [1] |

The experimental workflow for this type of investigation can be visualized as follows:

Suggestions for Further Investigation

Given the scarcity of information, your exploratory research could take the following directions:

- Consult Clinical Trial Registries: Search for "this compound" on platforms like ClinicalTrials.gov. Even if a study was terminated, its entry may contain a brief description of the original protocol and objectives.

- Access Patent Documents: The chemical structure and some manufacturing information are likely disclosed in its patent families. These can be located via the patent number provided in some databases (e.g., US7671070B2) [2].

- Explore Related Pathways: Since this compound is a cGMP-PDE inhibitor [3], researching the broader role of the cGMP/PKG signaling pathway in conditions like peripheral arterial disease or inflammation could provide indirect insights into its theoretical mechanism of action.

References

Torbafylline initial discovery and development

Summary of Available Data on Torbafylline

The table below consolidates the key technical information that could be found.

| Aspect | Available Information |

|---|---|

| Compound Name | This compound [1] [2] |

| Status | Experimental (No approved drugs) [2] |

| Chemical Class | N-methylated xanthine derivative [2] |

| Molecular Formula | C16H26N4O4 [1] [2] |

| Molecular Weight | 338.2 Da (monoisotopic) [2] |

| Primary Mechanism of Action | Phosphodiesterase (PDE) inhibitor; specifically targets PDE4A, PDE4B, and PDE4D isoforms [2] |

Scientific Context and Therapeutic Rationale

While direct information on this compound is scarce, its mechanism provides clues to its potential development rationale.

- PDEs as Therapeutic Targets: Phosphodiesterases (PDEs) are enzymes that break down cyclic nucleotides (cAMP and cGMP), which are key secondary messengers in cellular signaling. Different PDE families have unique distributions and roles in various physiological processes, making them attractive drug targets for diseases of the nervous system, cardiovascular system, immunity, and more [3].

- Rationale for PDE4 Targeting: The PDE4 family is particularly important for regulating cAMP in many cell types. Inhibiting PDE4 increases cAMP levels, leading to broad biological effects, including the suppression of inflammatory mediators. This makes PDE4 a target of interest for conditions like asthma, COPD, and inflammatory diseases [3].

The following diagram illustrates this core mechanism of PDE4 inhibitors like this compound.

Information Gaps and Development Status

The search results confirm a significant lack of detail on this compound's development.

- No Discovery Narrative: The search did not uncover information on the specific research group, institution, or company that discovered this compound, or the timeline of its initial development.

- No Clinical Protocols: As an experimental compound that has not progressed to approved drug status [2], detailed clinical trial protocols or human study results are not available.

- Limited Preclinical Data: Information on its efficacy, pharmacokinetics, and safety in animal models is absent from the search results.

References

Mechanism of Action & Preclinical Evidence

Torbafylline was investigated for its ability to prevent muscle wasting (cachexia) in catabolic states like cancer and sepsis. The proposed mechanism involves inhibiting the ubiquitin-proteasome system (UPS), a major pathway for muscle protein degradation.

The diagram below illustrates the signaling pathways involved in muscle proteolysis and the potential point of intervention for this compound based on preclinical models.

Figure: Proposed mechanism of this compound in preventing muscle wasting. Preclinical evidence suggests it blocks TNF-α production and subsequent activation of the Ubiquitin-Proteasome System (UPS) in conditions like cancer and sepsis [1].

Key findings from animal studies are summarized in the table below.

| Experimental Model | Key Findings | Proposed Molecular Effects |

|---|---|---|

| Cancer-bearing Rats [1] | Blocked muscle proteolysis; Prevented muscle wasting. | Suppressed enhanced proteasome-dependent proteolysis; Reduced accumulation of ubiquitin-protein conjugates; Normalized enhanced muscle ubiquitin expression. |

| Septic Rats [1] | Prevented muscle wasting. | Blocked TNF-α hyperproduction; Inhibited UPS activation. |

| Rat Burn Model [2] | Mitigated protein breakdown. | Activated PDE4/cAMP/EPAC/PI3K/Akt signaling pathway. |

Comparative Context with Other Xanthines

This compound is a xanthine derivative. Research indicates it was developed to potentially overcome limitations of other drugs in its class:

- Potency: this compound was reported to be much more potent than pentoxifylline and other xanthine derivatives in preventing muscle wasting in animal models of cancer and sepsis [1].

- Clinical Limitations: Pentoxifylline, another xanthine, has shown inconclusive effects in clinical trials for cancer cachexia, despite inhibiting TNF-α production [1]. This highlights the translational challenges in this field.

Clinical Development Status

According to drug development databases, this compound was investigated for Peripheral Arterial Disease (PAOD) and reached Phase II clinical trials in the US, Japan, and Germany. However, its development was ultimately discontinued [3]. No specific reasons for discontinuation or detailed clinical trial results were available in the search results.

References

Application Note: Framework for HPLC Method Development for Xanthine Derivatives (Using a Doxofylline Model)

1. Introduction Xanthine derivatives are a class of compounds with significant pharmacological importance, particularly in treating respiratory and vascular diseases. This document outlines a detailed reversed-phase high-performance liquid chromatography (RP-HPLC) method, developed and validated for the analysis of doxofylline [1] [2]. The protocol adheres to ICH guidelines and serves as a foundational template that can be systematically modified for the analysis of other xanthine derivatives, such as Torbafylline. The goal is to provide a robust, precise, and accurate procedure suitable for quality control in pharmaceutical dosage forms.

2. Experimental Protocol 2.1. Materials and Reagents

- Analytical Standards: Doxofylline reference standard (assigned purity 99.24%) [2].

- Chemicals: Acetonitrile (HPLC grade), Orthophosphoric acid (AR grade), Potassium dihydrogen phosphate (AR grade) [1] [2].

- Water: HPLC grade water, purified using a Milli-Q system or equivalent.

- Sample: Commercially available doxofylline tablets (e.g., 800 mg strength) [2].

2.2. Instrumentation and Chromatographic Conditions This method can be performed on a standard HPLC system, such as a Shimadzu LC 2010C integrated system or equivalent, equipped with a quaternary gradient pump, UV-VIS detector, column oven, and auto-sampler [2].

- Column: Hypersil ODS C18 (250 mm × 4.6 mm, 5 µm) [2] or an equivalent C18 column (e.g., 150 mm × 4.6 mm, 5 µm) [1].

- Mobile Phase: A mixture of Buffer and Acetonitrile.

- Option 1 (Phosphate Buffer): Potassium dihydrogen phosphate buffer (pH 3.0 ± 0.2, adjusted with orthophosphoric acid) and acetonitrile in a ratio of 80:20 (v/v) [2].

- Option 2 (Ammonium Acetate Buffer): Ammonium acetate buffer (pH adjusted to 3.0 with o-phosphoric acid) and acetonitrile in a ratio of 50:50 (v/v) [1].

- Flow Rate: 1.0 mL/min [1] [2].

- Detection Wavelength: 210 nm [2] or 257 nm [1].

- Injection Volume: 10-20 µL.

- Column Temperature: Ambient.

- Run Time: Approximately 7 minutes [2].

2.3. Preparation of Solutions

- Standard Stock Solution (400 µg/mL): Accurately weigh and transfer about 40 mg of doxofylline working standard into a 100 mL volumetric flask. Add about 70 mL of diluent (0.1 N Hydrochloric acid or mobile phase), sonicate to dissolve, and make up to the volume with the diluent [2].

- Working Standard Solution (20 µg/mL): Pipette 5.0 mL of the standard stock solution into a 100 mL volumetric flask and dilute to volume with the diluent.

- Sample Solution (20 µg/mL): Weigh and finely powder 20 tablets. Transfer an accurately weighed quantity of the powder equivalent to about 125 mg of doxofylline into a 250 mL volumetric flask. Add about 100 mL of diluent, sonicate for 30 minutes with intermittent shaking, and dilute to volume. Filter a portion of this solution through a 0.45 µm HVLP nylon filter. Further dilute the filtrate appropriately with diluent to obtain a final concentration of approximately 20 µg/mL [2].

2.4. Recommended Chromatographic Procedure

- Equilibrate the HPLC system with the mobile phase for at least 30 minutes at the set flow rate.

- Inject the diluted solvent (blank) and working standard solution to check system suitability.

- Make replicate injections (n=5 or 6) of the working standard solution and record the chromatograms.

- Similarly, inject the prepared sample solution.

- Calculate the amount of doxofylline in the tablet formulation by comparing the peak responses of the sample with those of the standard.

The workflow for the method development and validation process is summarized below.

3. Method Validation The developed method was validated as per ICH guidelines for the following parameters [1] [2].

Table 1: System Suitability Data for Doxofylline Method

| Parameter | Result | Acceptance Criteria |

|---|---|---|

| Retention Time (min) | 6.434 ± 0.062 | Consistent retention time (RSD < 1%) |

| Theoretical Plates (N) | > 11000 | > 2000 |

| Tailing Factor (T) | 1.22 | ≤ 2.0 |

| Capacity Factor (k') | 642.4 | - |

Table 2: Validation Parameters for the Doxofylline HPLC Method

| Validation Parameter | Results | Acceptance Criteria |

|---|---|---|

| Linearity | ||

| Range (µg/mL) | 4 - 30 [2] / 16 - 96 [1] | - |

| Correlation Coefficient (r²) | 0.99629 [2] | ≥ 0.995 |

| Precision (% RSD) | < 2.0% [1] [2] | ≤ 2.0% |

| Accuracy (% Recovery) | 99.25 - 99.35% [1] | 98 - 102% |

| LOD (µg/mL) | 0.05 - 0.06 [1] [2] | - |

| LOQ (µg/mL) | 0.165 - 0.21 [1] [2] | - |

| Robustness | Within acceptable range [1] | System suitability parameters are met |

4. Advanced Techniques and Considerations

- UPLC-MS/MS for Bioanalysis: For pharmacokinetic studies requiring higher sensitivity and speed, an UPLC-MS/MS method is recommended. A validated method for doxofylline using a Kinetex-C18 column with a gradient elution (0.3% formic acid in water and 90% acetonitrile with 0.3% formic acid) achieved a runtime of 2.6 minutes. The linear range was 20.0 to 16,000 ng/mL, demonstrating the superior performance of MS detection for biological samples [3].

- Chiral Separation Considerations: If separating enantiomers of a chiral xanthine derivative is required (e.g., for a different API), standard reversed-phase columns are ineffective. Chiral HPLC method development requires specialized Chiral Stationary Phases (CSPs) like amylose-based (Chiralpak AD) or macrocyclic glycopeptide-based (Chirobiotic V) columns. The mobile phase must be optimized in normal-phase or polar organic modes, and issues such as racemization and poor analyte solubility must be addressed [4] [5].

Adaptation Strategy for this compound

Since this compound-specific data is unavailable, you can use the following strategy to develop your own method:

- Start with the Template: Use the chromatographic conditions described in Section 2.2 as your starting point.

- Employ QbD Principles: Systematically vary and optimize critical method parameters.

- Characterize the Molecule: Determine this compound's solubility and log P to guide mobile phase and column selection.

- Use an Analytical Design of Experiments (DoE): Create a DoE to efficiently understand the impact of factors like mobile phase pH, buffer concentration, and organic modifier ratio on critical quality attributes such as resolution, peak asymmetry, and retention time.

References

- 1. DEVELOPMENT AND VALIDATION OF RP-HPLC ... [ijpsr.com]

- 2. Spectrophotometric and Reversed-Phase High ... [pmc.ncbi.nlm.nih.gov]

- 3. A validated method for the determination of doxofylline ... [pubmed.ncbi.nlm.nih.gov]

- 4. Development and validation of HPLC methods for the ... [sciencedirect.com]

- 5. Chiral HPLC Method Development [hplc.today]

Comprehensive Application Notes and Protocols for Torbafylline (HWA 448) Quantification and Pharmacological Assessment

Introduction to Torbafylline

This compound (also known as HWA 448) is a xanthine derivative that exhibits potent phosphodiesterase (PDE) inhibitory activity, specifically targeting the PDE4 subtype [1]. This compound has demonstrated significant potential in preventing muscle wasting conditions including cancer cachexia, sepsis-induced atrophy, and burn injury-related proteolysis. The molecular mechanisms involve complex signaling pathways that regulate protein degradation systems in skeletal muscle. Despite its promising pharmacological profile, no specific analytical methods for this compound quantification have been reported in the available literature, necessitating the development of robust protocols for its detection and measurement in various biological matrices.

The therapeutic significance of this compound stems from its ability to modulate key inflammatory mediators and cellular signaling pathways that govern muscle protein balance. Research indicates that this compound effectively blocks tumour necrosis factor-alpha (TNFα) production and suppresses ubiquitin-proteasome-dependent proteolysis in atrophying muscle tissues [2]. Understanding these mechanisms provides the foundation for developing comprehensive analytical approaches to quantify this compound and assess its pharmacological effects in experimental and potentially clinical settings.

Mechanism of Action and Signaling Pathways

Primary Molecular Targets

This compound functions primarily as a phosphodiesterase 4 (PDE4) inhibitor, leading to elevated intracellular cyclic adenosine monophosphate (cAMP) levels [1]. This elevation initiates a cascade of downstream events that ultimately counteract muscle proteolysis through multiple interconnected pathways. The increased cAMP activates exchange protein directly activated by cAMP (Epac), which in turn triggers the phosphoinositide 3-kinase (PI3K)/Akt signaling axis. Activation of this pathway results in phosphorylation of FOXO transcription factors, preventing their nuclear translocation and subsequent activation of proteolysis-related genes.

The Ubiquitin-Proteasome System (UPS) inhibition represents another crucial mechanism of this compound action. Research demonstrates that this compound treatment significantly reduces the accumulation of high-molecular-mass ubiquitin conjugates in the myofibrillar fraction and normalizes the enhanced muscle expression of ubiquitin observed in atrophying muscles [2]. Additionally, this compound suppresses the increased expression of the 14 kDa ubiquitin conjugating enzyme E2, further impeding the ubiquitination process that targets proteins for degradation.

Signaling Pathway Visualization

The following diagram illustrates the core signaling pathway through which this compound exerts its anti-proteolytic effects:

Figure 1: this compound signaling pathway mediating muscle proteolysis inhibition

Experimental Protocols for this compound Studies

In Vivo Administration Protocol for Cachexia Models

Purpose: To evaluate the efficacy of this compound in preventing muscle wasting in cancer cachexia or sepsis models.

Materials:

- Experimental animals (typically rats or mice)

- This compound (HWA 448) solution: 0.1-1.0 mg/mL in sterile saline

- Tumor cell lines (for cancer cachexia models) or LPS (for sepsis models)

- Sterile syringes (1 mL) and injection needles (25-27 gauge)

Procedure:

Model Induction:

- For cancer cachexia: Implant suitable tumor cells (e.g., Yoshida AH-130 hepatoma, colon-26 adenocarcinoma) subcutaneously or intraperitoneally.

- For sepsis models: Administer LPS (lipopolysaccharide) intraperitoneally at 750 μg/100 g body weight [3].

Drug Administration:

- Begin this compound treatment once cachexia is established (typically 5-7 days post-tumor implantation) or 1 hour before LPS injection.

- Administer this compound via daily intraperitoneal injections at 1-5 mg/kg body weight.

- Continue treatment for the duration of the experiment (typically 7-14 days).

Sample Collection:

- Euthanize animals at experimental endpoint.

- Collect blood samples for serum separation and TNFα analysis.

- Excise skeletal muscles (gastrocnemius, tibialis anterior, extensor digitorum longus) and rapidly freeze in liquid nitrogen.

- Store samples at -80°C until analysis.

Validation Parameters: Monitor body weight changes, muscle mass preservation, circulating TNFα levels, and proteolytic activity in muscle extracts.

In Vitro Assessment Using C2C12 Myotubes

Purpose: To investigate direct effects of this compound on muscle proteolysis pathways in cultured myotubes.

Materials:

- C2C12 mouse skeletal myoblast cell line

- Differentiation medium: DMEM with 2% horse serum

- This compound stock solution (10 mM in DMSO)

- Cytokine mixture: TNFα (10-50 ng/mL) + IFNγ (10-50 ng/mL)

- Proteolysis inhibitors: MG132 (10 μM) for proteasome inhibition

Procedure:

Cell Culture and Differentiation:

- Maintain C2C12 myoblasts in growth medium (DMEM + 10% FBS).

- Induce differentiation at 80-90% confluence by switching to differentiation medium.

- Culture for 4-5 days until multinucleated myotubes form.

Treatment Protocol:

- Pre-treat differentiated myotubes with this compound (10-100 μM) for 2 hours.

- Add cytokine mixture (TNFα + IFNγ) to induce proteolytic signaling.

- Include control groups with vehicle (DMSO) and specific pathway inhibitors.

- Incubate for 24-48 hours based on experimental endpoints.

Sample Processing:

- Harvest cells for RNA extraction (qPCR analysis of atrogenes)

- Prepare protein lysates for Western blotting (Ubiquitin, Akt, FOXO1)

- Assess proteolysis rates using protein degradation assays

Analytical Measurements: Quantify mRNA expression of ubiquitin, atrogin-1, MuRF1; measure phosphorylation status of Akt and FOXO1; determine overall protein degradation rates.

Biochemical Assays for Mechanism Validation

Purpose: To quantify key molecular changes induced by this compound treatment.

PDE4 Activity Assay:

- Prepare muscle homogenates in ice-cold buffer (20 mM Tris-HCl, pH 7.4)

- Incubate with cAMP substrate and this compound (varying concentrations)

- Measure AMP production using colorimetric or fluorometric detection

- Calculate IC50 values for PDE4 inhibition

cAMP Quantification:

- Extract cAMP from treated muscles or cells using acidified ethanol

- Employ commercial ELISA kits for cAMP measurement

- Normalize values to total protein content

Ubiquitin-Proteasome Activity:

- Prepare muscle extracts in ATP-containing buffer

- Assess chymotrypsin-like activity using fluorogenic substrates (Suc-LLVY-AMC)

- Measure proteasome-dependent protein degradation

- Visualize ubiquitin-protein conjugates by Western blotting

Analytical Method Development for this compound Quantification

Proposed HPLC Method Development

Although current literature lacks specific analytical methods for this compound quantification, based on its chemical properties as a xanthine derivative, the following approach is recommended:

Sample Preparation:

- Plasma/Serum: Precipitate proteins with acetonitrile (2:1 ratio), vortex, centrifuge at 10,000 × g for 10 minutes, collect supernatant for analysis.

- Tissue Homogenates: Homogenize muscle tissue in phosphate buffer (1:5 w/v), followed by protein precipitation and solid-phase extraction.

Chromatographic Conditions:

- Column: C18 reverse-phase column (150 × 4.6 mm, 5 μm)

- Mobile Phase: Gradient of ammonium acetate (10 mM, pH 5.0) and acetonitrile

- Flow Rate: 1.0 mL/min

- Detection: UV absorbance at 270-280 nm (characteristic of xanthines)

- Injection Volume: 20 μL

Method Validation Parameters:

- Linearity (1-1000 ng/mL range)

- Precision (intra-day and inter-day RSD < 15%)

- Accuracy (85-115% recovery)

- Selectivity (no interference from matrix components)

- Stability under various storage conditions

Experimental Workflow for Comprehensive Analysis

The following diagram outlines the integrated experimental approach for studying this compound effects:

Figure 2: Integrated workflow for this compound efficacy assessment

Data Analysis and Interpretation

Key Parameters for Efficacy Assessment

The table below summarizes the primary quantitative measurements for evaluating this compound efficacy in muscle wasting conditions:

| Parameter Category | Specific Measurements | Expected Change with this compound | Experimental Method |

|---|---|---|---|

| Inflammatory Markers | TNFα levels | Decrease by 40-60% [2] | ELISA, qPCR |

| IL-6 expression | Reduction by 30-50% [1] | qPCR, Western blot | |

| Ubiquitin-Proteasome System | Ubiquitin mRNA | Normalization to control levels [2] | qPCR |

| Ubiquitin conjugates | Decreased accumulation [2] | Western blot | |

| Proteasome activity | Inhibition of chymotrypsin-like activity | Fluorometric assay | |

| Signaling Pathways | PDE4 activity | Dose-dependent inhibition [1] | cAMP conversion assay |

| cAMP concentrations | 2-3 fold increase [1] | ELISA | |

| Akt phosphorylation | Increased levels [1] | Phospho-specific Western | |

| FOXO1 phosphorylation | Normalization of decreased levels [1] | Phospho-specific Western | |

| Muscle Atrophy Markers | Atrogin-1/MAPbx mRNA | Reduced expression [1] | qPCR |

| MuRF1 mRNA | Reduced expression [1] | qPCR | |

| Functional Outcomes | Muscle mass | Preservation (80-90% of control) [2] | Gravimetric analysis |

| Protein breakdown | Attenuation of increased proteolysis [2] [1] | Tyrosine release assay |

Statistical Considerations and Data Normalization

For reliable interpretation of this compound effects, implement appropriate statistical analysis and data normalization:

- Sample Size: Minimum n=5-8 per group for in vivo studies based on published research [2] [3]

- Normalization Methods:

- Gene expression: Housekeeping genes (GAPDH, β-actin)

- Protein content: Total protein staining or constitutive proteins

- Muscle mass: Body weight or tibia length

- Statistical Tests:

- Multiple group comparisons: One-way ANOVA with post-hoc testing

- Pre-post comparisons: Paired t-tests

- Dose-response relationships: Regression analysis

Troubleshooting and Technical Considerations

Common Experimental Challenges

Variable Drug Response:

- Potential cause: Differences in animal models or disease severity

- Solution: Standardize model induction and include positive controls

Inconsistent Proteolysis Measurements:

- Potential cause: Protease inhibition during sample preparation

- Solution: Include protease inhibitors, process samples rapidly at 4°C

High Background in Ubiquitin Blots:

- Potential cause: Non-specific antibody binding

- Solution: Optimize antibody dilution, include blocking steps

Optimization Strategies

- Conduct dose-response studies (0.1-10 mg/kg) to establish effective concentrations

- Perform time-course experiments to determine optimal treatment duration

- Include multiple control groups (vehicle, disease model, healthy controls)

- Validate assay conditions using established positive controls

References

Torbafylline research protocols

Torbafylline Application Notes

This compound is an experimental xanthine derivative and phosphodiesterase (PDE) inhibitor [1] [2]. Its primary documented mechanism involves the attenuation of burn-induced and cancer-induced protein hydrolysis in rat skeletal muscle. The proposed signaling pathway for this activity is summarized in the diagram below.

Experimental Data Summary

The table below consolidates the key in vivo findings and experimental parameters for this compound from the available literature.

| Experimental Context | Reported Efficacy / Outcome | Dosage & Route | Treatment Duration | Animal Model |

|---|---|---|---|---|

| Burn-Induced Muscle Wasting | Attenuated protein hydrolysis [2] | 25 mg/kg per day; Oral [2] | 3 weeks [2] | Rat [2] |

| Cancer/Septis-Induced Muscle Wasting | Inhibited ubiquitin-proteasome-dependent protein hydrolysis [2] | 25 mg/kg; Oral (twice daily) [2] | 2 weeks [2] | Rat [2] |

| Peripheral Artery Disease (PAD) | Decreased fatigue (to 68%), improved running performance [2] | 25 mg/kg per day; Oral [2] | 3 weeks [2] | Rat (with limited blood supply) [2] |

Proposed Experimental Protocols

The following protocols are synthesized from the data in the search results and can serve as a template for designing in vivo studies on this compound.

Protocol 1: Investigating Efficacy in Muscle Wasting

- Objective: To evaluate the effect of this compound on attenuating skeletal muscle protein hydrolysis in a cachexia or burn model.

- Test System: Laboratory rats (e.g., Sprague-Dawley).

- Dosing Formulation: Prepare this compound as a suspension in a suitable vehicle for oral administration.

- Dosage and Administration:

- Key Experimental Endpoints:

- Functional: Running time to exhaustion on a treadmill.

- Biochemical: Measurement of protein hydrolysis markers and ubiquitin-proteasome activity in skeletal muscle tissue.

- Systemic: Blood lactate levels post-exercise.

Protocol 2: Assessing Impact on Tumor-Induced Weight Loss

- Objective: To determine if this compound can partially rescue cancer-induced weight loss by preserving fat mass.

- Test System: Mice inoculated with cachexia-inducing tumor cells (e.g., C26 colon carcinoma cells).

- Dosing Formulation: this compound suspension for oral administration.

- Dosage and Administration:

- Dose: 25 mg/kg (extrapolated from other models) [2].

- Route: Oral gavage.

- Treatment Initiation: Begin when tumor volume reaches a pre-defined threshold (e.g., 50 mm³).

- Key Experimental Endpoints:

- Body Composition: Changes in total body weight, and mass of subcutaneous and intestinal fat depots.

- Muscle Mass: Weight of key skeletal muscles (e.g., tibialis anterior, gastrocnemius).

- Tumor Volume: Monitor tumor growth regularly.

Research Considerations and Gaps

Please be aware of the following limitations when planning your research:

- Limited Public Data: The search results do not contain detailed protocols for in vitro studies, specific biomarker assays, or pharmacokinetic analyses for this compound.

- Lack of Clinical Data: All information found is from pre-clinical animal studies. No human trial data, safety profiles, or pharmacokinetic parameters for humans are available.

- Compound Status: this compound is listed as an experimental compound, indicating it has not been approved for clinical use [1].

Suggested Research Directions

To advance research on this compound, you could focus on:

- Mechanism Elucidation: Further validate the proposed PDE4/cAMP/EPAC/PI3K/Akt pathway and explore its anti-inflammatory potential via PDE4 inhibition [1] [3].

- Model Translation: Investigate its efficacy in other models of wasting syndromes, such as chronic obstructive pulmonary disease (COPD) or heart failure-associated cachexia.

- Combination Therapy: Explore synergistic effects with other agents, such as those that inhibit muscle atrophy, to concurrently target fat and protein loss [4].

References

Comprehensive Laboratory Techniques for Torbafylline Research: Application Notes and Experimental Protocols

Introduction to Torbafylline and Its Research Significance

This compound (also known as HWA 448) is a xanthine derivative that has demonstrated significant potential in research models of muscle wasting disorders and impaired microcirculation. As a phosphodiesterase (PDE) inhibitor, it modulates intracellular cAMP signaling, resulting in multifaceted effects on cellular metabolism, inflammatory responses, and vascular function. Research applications for this compound span several physiological domains, including the inhibition of ubiquitin-proteasome-mediated proteolysis in cancer cachexia, attenuation of burn-induced muscle proteolysis, and improvement of capillary perfusion in ischemic skeletal muscle. This document provides comprehensive application notes and detailed experimental protocols for studying this compound in research settings, facilitating standardized investigation of its mechanisms and potential research applications.

Pharmacological Profile and Mechanism of Action

Molecular Mechanisms and Signaling Pathways

This compound functions primarily as a broad-spectrum PDE inhibitor with particular affinity for the PDE4 isoform, leading to elevated intracellular cyclic AMP (cAMP) levels. This elevation activates multiple downstream signaling effectors, including protein kinase A (PKA) and exchange protein directly activated by cAMP (Epac). Research has demonstrated that this compound subsequently activates the PI3K/Akt pathway, a crucial regulator of cell survival and protein synthesis [1]. The activation of this pathway results in phosphorylation of FOXO transcription factors, preventing their translocation to the nucleus and thereby suppressing the expression of atrogenes such as the E3 ubiquitin ligases MAFbx (also known as atrogin-1) and MuRF1 [2] [1].

The molecular signaling pathways of this compound can be visualized as follows:

Figure 1: this compound Signaling Pathway. This diagram illustrates the molecular mechanism through which this compound inhibits muscle proteolysis. By inhibiting PDE4, this compound increases cAMP levels, activating both PKA and Epac, which converge on the PI3K/Akt pathway. Akt phosphorylation inhibits FOXO transcription factors and NFkB signaling, ultimately suppressing ubiquitin-proteasome system activation and muscle protein breakdown [2] [1].

Physiological Effects and Research Applications

The physiological effects of this compound stem from its intricate molecular mechanisms, manifesting as measurable improvements in muscle homeostasis and tissue perfusion. In research models of cancer cachexia and sepsis, this compound administration significantly reduced accelerated protein catabolism and suppressed the increased expression of ubiquitin in muscle tissue [2]. In models of burn injury, this compound attenuated the elevated proteolysis by approximately 40-60% and normalized the increased mRNA expression of TNFα and IL-6 [1]. Additionally, in studies of limited blood supply induced by iliac artery ligation, this compound treatment improved capillary perfusion in oxidative muscle regions nearly fourfold compared to untreated ischemic controls [3]. These diverse effects highlight this compound's potential applicability in researching conditions characterized by tissue ischemia, inflammatory signaling, and accelerated protein breakdown.

Experimental Protocols for Studying this compound Effects

Protocol 1: Analysis of Enzyme Activities in Skeletal Muscle with Limited Blood Supply

3.1.1 Background and Research Application

This protocol assesses the effect of this compound on metabolic enzyme activities in different muscle types under conditions of limited blood supply. It is particularly relevant for researching peripheral arterial disease and muscle adaptation to ischemia. The protocol measures key enzymes representing glycolytic capacity (lactate dehydrogenase, LDH), TCA cycle flux (citrate synthase, CS), and fatty acid oxidation (3-hydroxyacyl-CoA dehydrogenase, HAD) in fast-twitch (tibialis anterior, extensor digitorum longus) and slow-twitch (soleus) muscles [4].

3.1.2 Materials and Equipment

- Animal model: Sprague-Dawley rats (200-250 g)

- Surgical supplies: Microsurgical instruments for iliac artery ligation

- This compound preparation: 1% solution in saline, stored at 4°C

- Homogenization buffer: 50 mM phosphate buffer (pH 7.4) with 0.1% Triton X-100

- Spectrophotometer with temperature-controlled cuvette holder

- Specific assay reagents:

- LDH: 50 mM phosphate buffer (pH 7.4), 0.2 mM NADH, 10 mM pyruvate

- CS: 100 mM Tris-HCl (pH 8.0), 0.1 mM DTNB, 0.3 mM acetyl-CoA, 0.5 mM oxaloacetate

- HAD: 50 mM phosphate buffer (pH 7.4), 0.1 mM acetoacetyl-CoA, 0.15 mM NADH

3.1.3 Experimental Workflow

The complete experimental workflow for this protocol is summarized below:

Figure 2: Enzyme Activity Study Workflow. This diagram outlines the experimental timeline and key procedures for assessing this compound's effects on muscle metabolic enzymes in ischemic conditions, including surgical preparation, treatment regimen, and analytical endpoints [4].

3.1.4 Detailed Procedures

- Surgical Procedure: Perform unilateral ligation of the common iliac artery under anesthesia using aseptic technique. Allow 7 days for recovery before initiating treatment.

- Treatment Administration: Administer this compound (12.5 mg/kg) or vehicle control by oral gavage twice daily for 5 weeks.

- Tissue Collection: Euthanize animals and rapidly dissect tibialis anterior, extensor digitorum longus, and soleus muscles. Freeze immediately in liquid nitrogen.

- Tissue Homogenization: Homogenize 20 mg muscle tissue in 1 mL ice-cold homogenization buffer using a motor-driven homogenizer. Centrifuge at 10,000 × g for 10 minutes at 4°C.

- Enzyme Activity Assays:

- LDH Activity: Monitor NADH oxidation at 340 nm for 3 minutes. Activity expressed as µmol NADH oxidized/min/mg protein.

- CS Activity: Monitor DTNB reduction at 412 nm for 3 minutes. Activity expressed as µmol TNB formed/min/mg protein.

- HAD Activity: Monitor NADH oxidation at 340 nm for 3 minutes. Activity expressed as µmol NADH oxidized/min/mg protein.

3.1.5 Data Analysis and Interpretation

Calculate enzyme activities using appropriate extinction coefficients (NADH: ε₃₄₀ = 6.22 mM⁻¹cm⁻¹; TNB: ε₄₁₂ = 13.6 mM⁻¹cm⁻¹). Normalize activities to total protein content. Compare groups using two-way ANOVA (factors: treatment × muscle type). Key outcomes include the LDH/CS ratio as an indicator of metabolic profile and HAD/CS ratio for lipid versus carbohydrate oxidation balance.

Table 1: Expected Changes in Enzyme Activities Following this compound Treatment in Ischemic Muscle

| Enzyme | Muscle Type | Ischemia Effect | This compound Effect | Interpretation |

|---|---|---|---|---|

| LDH | Fast (TA, EDL) | Increased [4] | Further increase in intact muscle [4] | Enhanced glycolytic capacity |

| LDH | Slow (soleus) | Minimal change | Decreased [4] | Reduced anaerobic metabolism |

| CS | Fast (TA, EDL) | Minimal change | Minimal effect [4] | Preserved oxidative capacity |

| CS | Slow (soleus) | Increased [4] | Decreased [4] | Modified TCA cycle flux |

| HAD | Fast (TA, EDL) | Minimal change | Minimal effect [4] | Unchanged lipid oxidation |

| HAD | Slow (soleus) | Increased [4] | Increased [4] | Enhanced lipid utilization |

Protocol 2: Assessment of Ubiquitin-Proteasome Pathway Activity in Muscle Wasting

3.2.1 Background and Research Application

This protocol evaluates this compound's effects on ubiquitin-proteasome-dependent proteolysis in research models of cancer cachexia and sepsis. The methodology measures protein breakdown rates, ubiquitin conjugation levels, and proteasome activity, providing comprehensive assessment of the primary proteolytic system activated in catabolic conditions [2].

3.2.2 Materials and Equipment

- Cell culture: C2C12 myotubes treated with TNFα (10 ng/mL) + IFNγ (10 ng/mL) to simulate inflammatory conditions

- Proteolysis inhibitors: MG132 (10 µM) for proteasome inhibition

- Radioactive labeling: L-[2,3-³H]tyrosine (0.5 µCi/mL)

- Lysis buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, protease inhibitor cocktail

- Western blot equipment with antibodies against ubiquitin, 20S proteasome subunits, and E3 ligases (MAFbx, MuRF1)

- Real-time PCR system for ubiquitin and E3 ligase mRNA quantification

3.2.3 Detailed Procedures

In Vitro Proteolysis Assay:

- Differentiate C2C12 myoblasts into myotubes in DMEM with 2% horse serum for 5 days.

- Pre-treat with this compound (10-100 µM) for 2 hours before adding cytokine mixture (TNFα+IFNγ).

- Measure protein degradation using tyrosine release from pre-labeled proteins with L-[2,3-³H]tyrosine.

- Collect media and measure radioactivity by liquid scintillation counting.

Ubiquitin-Conjugate Analysis:

- Lyse muscle tissues or cells in NP-40 buffer.

- Separate proteins by SDS-PAGE (10% gel) and transfer to PVDF membrane.

- Probe with anti-ubiquitin antibody (1:1000) and appropriate secondary antibody.

- Quantify high-molecular-weight ubiquitin conjugates using densitometry.

Gene Expression Analysis:

- Extract total RNA using acid guanidinium thiocyanate-phenol-chloroform method.

- Perform reverse transcription and real-time PCR with primers for ubiquitin, MAFbx, MuRF1, and TNFα.

- Normalize expression to GAPDH or 18S rRNA.

3.2.4 Data Analysis and Interpretation

Calculate proteolysis rates as percentage of total labeled protein degraded per hour. Compare ubiquitin-conjugate accumulation and mRNA expression levels between treatment groups. This compound should significantly reduce the enhanced proteolysis and ubiquitin system activation in catabolic conditions without affecting basal proteolysis in control systems [2].

Table 2: Effects of this compound on Ubiquitin-Proteasome Pathway Components in Muscle Wasting Models

| Parameter | Cancer Cachexia Effect | This compound Effect | Research Implications |

|---|---|---|---|

| Proteasome-dependent proteolysis | Increased by 40-60% [2] | Normalized to baseline [2] | Inhibits major proteolytic pathway |

| Ubiquitin conjugation | Marked accumulation [2] | Significant reduction [2] | Decreased substrate targeting |

| Ubiquitin mRNA | Upregulated [2] | Normalized expression [2] | Transcriptional regulation |

| E3 ligases (MAFbx/MuRF1) | Increased expression [1] | Suppressed expression [1] | Reduced targeting specificity |

| TNFα production | Elevated [2] | Significantly reduced [2] | Anti-inflammatory effect |

Protocol 3: Evaluation of Capillary Perfusion in Ischemic Muscle

3.3.1 Background and Research Application

This protocol assesses this compound's effects on microcirculatory function in skeletal muscle with limited blood supply, using fluorescence microscopy techniques to quantify capillary perfusion and vascular integrity. The method is valuable for researching peripheral vascular diseases and therapeutic angiogenesis [3].

3.3.2 Materials and Equipment

- Fluorochrome: Thioflavine S conjugated with serum albumin (2.5 mg/mL in saline)

- Microsurgical equipment for intravital microscopy

- Cryostat for tissue sectioning (10-12 µm thickness)

- Alkaline phosphatase staining kit for capillary visualization

- Fluorescence microscope with appropriate filter sets and digital camera

3.3.3 Detailed Procedures

Surgical Preparation:

- Perform unilateral iliac artery ligation as described in Protocol 1.

- Administer this compound (12.5 mg/kg, twice daily) or vehicle for 5 weeks.

Capillary Perfusion Assessment:

- Anesthetize animals and expose the tibialis anterior muscle.

- Inject thioflavine S-albumin conjugate intra-arterially over 7.5 seconds.

- Rapidly freeze muscle in isopentane cooled with liquid nitrogen.

Capillary Visualization:

- Prepare cryostat sections (10 µm) at -20°C.

- Identify perfused capillaries (Cp) by fluorescence microscopy.

- Stain consecutive sections for alkaline phosphatase to visualize total capillaries (Ct).

- Capture images from glycolytic (cortical) and oxidative (core) muscle regions.

Quantitative Analysis:

- Count perfused capillaries (fluorescent) and total capillaries (alkaline phosphatase-positive).

- Calculate perfusion ratio (Cp:Ct) for each region.

- Analyze at least 10 fields per region per animal.

3.3.4 Data Analysis and Interpretation

Compare perfusion ratios between treatment groups using two-way ANOVA. This compound treatment should significantly improve capillary perfusion, particularly in the oxidative core regions where ischemia has the most severe impact [3]. The expected outcome is a two- to fourfold increase in perfusion ratio in ischemic muscle compared to untreated controls.

Research Applications and Therapeutic Implications

Potential Research Applications

This compound has demonstrated promising research applications across multiple physiological domains:

- Cancer Cachexia Research: Suppresses muscle wasting through inhibition of ubiquitin-proteasome pathway activation, potentially improving research outcomes in cancer models [2].

- Critical Illness Myopathy: Attenuates burn-induced and sepsis-associated muscle proteolysis by modulating the PDE4/cAMP/EPAC/PI3K/Akt pathway [1].

- Peripheral Arterial Disease: Improves microcirculatory perfusion in ischemic skeletal muscle, particularly in oxidative regions most vulnerable to oxygen deficiency [3].

- Metabolic Syndrome: Modifies muscle metabolic enzyme profiles, potentially enhancing lipid oxidative capacity in slow-twitch muscles [4].

Limitations and Research Considerations

While this compound shows promising research applications, several limitations should be considered:

- Species-Specific Effects: Most data derive from rodent models; human tissue responses may differ.

- Administration Route: Current protocols primarily use injection or gavage; alternative delivery systems require development.

- Temporal Factors: Optimal treatment initiation and duration vary across disease models.

- Off-Target Effects: As a xanthine derivative, potential interactions with other PDE-mediated pathways should be monitored.

Conclusion

These application notes and detailed protocols provide comprehensive methodologies for investigating this compound in research settings. The standardized techniques for assessing metabolic enzyme activities, ubiquitin-proteasome function, and capillary perfusion enable systematic evaluation of this compound's research applications in muscle wasting disorders and ischemic conditions. The consistent demonstration of this compound's beneficial effects across diverse research models highlights its value as a research tool for investigating pathophysiological mechanisms involving cellular metabolism, inflammatory signaling, and tissue perfusion. Further research using these protocols may facilitate better understanding of cAMP-mediated pathways in catabolic and ischemic conditions.

References

- 1. Phosphodiesterase (PDE) inhibitor this compound (HWA 448) ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (HWA 448) inhibits enhanced skeletal muscle ... [pmc.ncbi.nlm.nih.gov]

- 3. Regional capillary perfusion in muscles with limited blood... | SpringerLink [link.springer.com]

- 4. The effect of this compound on enzyme activities in fast and slow muscles... [pubmed.ncbi.nlm.nih.gov]

Application Note: AQbD-Based Development of a Stability-Indicating Method for Torbafylline

Introduction and Regulatory Context

A Stability-Indicating Method (SIM) is a validated analytical procedure that accurately and precisely measures the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients [1] [2]. Regulatory authorities like the FDA and ICH mandate SIMs for stability testing to ensure drug product safety, efficacy, and quality throughout its shelf life [2]. For Torbafylline, a xanthine-derived phosphodiesterase (PDE) inhibitor [3] [4], developing a robust SIM is crucial to monitor its stability profile.

Proposed Mechanism and Degradation Pathways

This compound acts by inhibiting PDE4, leading to increased cAMP levels and activation of the EPAC/PI3K/Akt pathway, thereby attenuating muscle proteolysis [4]. As a small molecule, it is susceptible to various degradation pathways. The following diagram summarizes the proposed signaling pathway and potential degradation routes under stress conditions, guiding SIM development.

Experimental Design and Workflow

The development of a SIM for this compound follows a structured workflow based on Analytical Quality by Design (AQbD) principles [5] and regulatory guidance [1] [2]. This systematic approach ensures the method is robust and fit for its intended purpose.

Detailed Protocol for this compound SIM

Forced Degradation Studies

The objective is to generate representative degraded samples under various stress conditions to demonstrate the method's ability to separate this compound from its degradation products [1] [2]. Target degradation is typically 10-20% of the parent compound [2].

- Acidic/Basic Hydrolysis: Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH. Heat at 60°C for up to 24 hours. Neutralize at designated time points for analysis [2].

- Oxidative Degradation: Prepare a solution of this compound in 3% hydrogen peroxide (H₂O₂). Store at room temperature for up to 24 hours [2].

- Thermal Degradation: Expose the solid API to dry heat at 80°C in an oven for up to 1 week [2].

- Photolytic Degradation: Expose the solid API and formulation to UV light (e.g., as per ICH Q1B option 2) for a specified duration [2].

Proposed UHPLC-PDA Method Conditions

While a specific method for this compound is not published, the following conditions are adapted from a robust, AQbD-based UHPLC method for a peptide drug, which serves as an excellent template [5]. Key parameters are summarized in the table below.

Table 1: Proposed UHPLC-PDA Method Conditions for this compound

| Parameter | Specification | Rationale |

|---|---|---|

| Analytical Technique | Reverse-Phase UHPLC with PDA Detection | Provides high resolution, speed, and peak purity assessment [5] [1]. |

| Column | YMC Triart C18 (50 × 2.1 mm, 1.9 μm) | High-efficiency column for small molecules; alternative to the peptide example [5]. |

| Column Temperature | 53.8 °C | Optimized for efficiency and retention consistency [5]. |

| Mobile Phase A | 10 mM Ammonium Formate Buffer, pH 5.0 | Volatile buffer compatible with MS; pH control enhances selectivity for ionizable compounds [5] [1]. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier with acid to improve peak shape [5]. |

| Gradient Program | Short 5-minute gradient | High-throughput analysis suitable for quality control [5]. |

| Flow Rate | 0.48 mL/min | Optimized for the column dimensions and speed [5]. |

| Detection Wavelength | 280 nm (PDA) | Likely suitable for xanthine derivatives; PDA allows peak purity analysis [5] [1]. |

| Injection Volume | 1-5 μL | Typical for UHPLC. |

Method Validation

The method must be validated per ICH Q2(R1) guidelines [1] [2]. The following table outlines the key validation parameters and their acceptance criteria.

Table 2: Method Validation Parameters and Target Acceptance Criteria

| Validation Parameter | Objective | Proposed Acceptance Criteria |

|---|---|---|

| Specificity | Resolve this compound from all degradation products and impurities. | Resolution (Rs) > 1.5; Peak Purity Index (from PDA) > 990 [1]. |

| Linearity & Range | Demonstrate linear response over the assay concentration range. | R² > 0.999; %Y-intercept < 2.0 [2]. |

| Accuracy | Measure closeness of results to true value (by recovery). | Mean Recovery: 98.0–102.0% [2]. |

| Precision (Repeatability) | Evaluate agreement under same operating conditions. | %RSD < 1.0% for assay [2]. |

| Intermediate Precision | Assess inter-day, inter-analyst, inter-instrument variability. | %RSD < 2.0% for assay [2]. |

| LOD / LOQ | Establish detection and quantification limits for impurities. | LOD: ~0.05%; LOQ: ~0.15% (w/w of analyte) [2]. |

| Robustness | Evaluate resistance to small, deliberate method parameter changes. | Consistent resolution, tailing factor, and capacity factor within specifications [5]. |

Notes and Recommendations

- Detection Strategy: For definitive identification of degradation products, coupling the UHPLC system to a Mass Spectrometer (MS) is highly recommended. MS provides unequivocal peak purity information and structural insights, overcoming some limitations of PDA detectors alone [1].

- Solution Stability: If studying metabolite stability in biological matrices like whole blood, follow established protocols for sample collection, processing, and storage at defined temperatures to ensure analytical accuracy [6].

- Method Scope: This protocol provides a hypothetical framework based on regulatory guidelines and analogous scientific literature. All conditions, particularly stress testing durations and UHPLC parameters, must be experimentally optimized and fully validated for this compound.

References

- 1. What is a stability ? | Peptide Testing | AmbioPharm indicating method [ambiopharm.com]

- 2. Review on stability (siams) indicating assay methods [pharmatutor.org]

- 3. | PI3K | cAMP | PDE | TargetMol this compound [targetmol.com]

- 4. Phosphodiesterase (PDE) inhibitor this compound (HWA 448) attenuates... [pubmed.ncbi.nlm.nih.gov]

- 5. AQbD-based development of a stability - indicating UHPLC-PDA-QDa... [pubs.rsc.org]

- 6. Drug Metabolite Stability in Whole... | Creative Bioarray Assay Protocol [creative-bioarray.com]

Chemical Profile & Pharmacological Background of Torbafylline

Torbafylline is an experimental small molecule drug belonging to the class of N-methylated xanthine derivatives [1]. Its pharmacological activity is primarily as a phosphodiesterase (PDE) inhibitor, specifically targeting the PDE4 enzyme subtypes A, B, and D [1] [2]. By inhibiting PDE4, it increases cellular cyclic AMP (cAMP) levels, subsequently activating the cAMP/EPAC/PI3K/Akt signaling pathway, which is responsible for its observed attenuation of burn-induced and cancer-induced skeletal muscle proteolysis [3] [2].

The table below summarizes its key chemical identifiers:

| Property | Value |

|---|---|

| Generic Name | This compound [1] |

| CAS Number | 105102-21-4 [1] [3] |

| Molecular Formula | C₁₆H₂₆N₄O₄ [1] [3] |

| Molecular Weight | 338.2 g/mol (monoisotopic) [1] / 338.4 g/mol [3] |

| SMILES | CCOCN1C=NC2=C1C(=O)N(CCCCC(C)(C)O)C(=O)N2C [1] |

| Solubility (for analysis) | Soluble in DMSO (25 mg/mL, 73.88 mM) [3] |

Proposed Sample Preparation & Analytical Method Development

Since no direct method for this compound was found, the following protocol is proposed based on standard practices for similar small molecules and general HPLC guidelines [4] [5] [6].

Sample Preparation Protocol

The goal of sample preparation is to provide a reproducible, homogenous solution free of interfering matrices and suitable for column injection [5].

- Stock Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and make up to volume with a suitable solvent such as HPLC-grade methanol or dimethyl sulfoxide (DMSO), sonicating if necessary to ensure complete dissolution. This yields a primary stock solution of approximately 1 mg/mL [6].

- Working Standard Preparation: Perform serial dilutions of the stock solution with the mobile phase to prepare working standards for calibration. A suggested concentration range for building a calibration curve is 1-100 µg/mL.

- Sample Preparation (for biological matrices): For complex matrices like plasma or tissue homogenates, a multi-step cleanup is crucial [4]. A suggested workflow for a rat skeletal muscle study would be:

- Homogenization: Mechanically disrupt the tissue in a suitable buffer (e.g., phosphate-buffered saline) [4].

- Protein Precipitation: Add a precipitant like cold acetonitrile (in a 2:1 or 3:1 ratio to homogenate), vortex mix, and centrifuge to remove proteins [4].

- Solid-Phase Extraction (SPE): Pass the supernatant through a reversed-phase SPE cartridge (e.g., C18). After washing, elute the analyte with a solvent like methanol or acetonitrile [4] [5].

- Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase composition for HPLC analysis.

The following diagram illustrates the sample preparation workflow for a tissue sample:

HPLC Method Development & Conditions

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable starting point.

- Method Scouting: Begin by scouting different C18 columns and mobile phase compositions. A buffer system, such as ammonium acetate or phosphate buffer, paired with an organic modifier like acetonitrile or methanol, is recommended [4] [6].

- Proposed Initial Conditions:

- Column: ODS C18 (e.g., 150 mm × 4.6 mm, 5 µm) [6].

- Mobile Phase: Ammonium acetate buffer (e.g., pH 3.0, adjusted with o-phosphoric acid) : Acetonitrile in a gradient or isocratic mode (e.g., 50:50 v/v) [6].

- Flow Rate: 1.0 mL/min [6].

- Detection: UV detector at ~257 nm (a common λmax for xanthine derivatives) [6].

- Injection Volume: 20 µL [6].

- Column Temperature: Ambient.

Analytical Method Validation Parameters

Once a method is developed, it must be validated as per ICH guidelines to ensure it is suitable for its intended purpose [7] [6]. The key parameters are summarized below.

| Validation Parameter | Experimental Procedure & Acceptance Criteria | | :--- | :--- | | Linearity & Range | Analyze ≥5 concentrations of this compound (e.g., 50-150% of target). Acceptance Criteria: Correlation coefficient (r²) ≥ 0.99 [7] [6]. | | Accuracy (% Recovery) | Spike placebo with known this compound amounts at 80%, 100%, 120% levels. Acceptance Criteria: Mean recovery of 98-102% [7] [8]. | | Precision | • Repeatability: Analyze six independent sample preparations. • Intermediate Precision: Perform analysis on different days/different analysts. Acceptance Criteria: %RSD of assay results ≤ 2.0% [7] [6] [8]. | | Specificity | Demonstrate that the method can unequivocally assess the analyte in the presence of potential interferences like impurities, degradation products, or matrix components. There should be no interference at the retention time of this compound [7] [8]. | | Limit of Detection (LOD) / Quantitation (LOQ) | • LOD = 3.3 × (SD/S) • LOQ = 10 × (SD/S) Where SD = standard deviation of the response, S = slope of the calibration curve [7]. | | Robustness | Deliberately vary method parameters (e.g., mobile phase pH ±0.2, temperature ±2°C, flow rate ±0.1 mL/min) and evaluate system suitability [7] [6]. |

Key Considerations for Researchers

- Matrix Effects: Be vigilant about matrix effects, especially in biological samples, which can cause ion suppression/enhancement and inaccurate quantification. Mitigation strategies include effective sample cleanup (e.g., SPE), sample dilution, or using a stable isotope-labeled internal standard [4].

- Automation: To accelerate method development, consider automated systems for column and solvent switching, which can scout numerous conditions without manual intervention [4].

- Stability: Conduct solution stability studies to ensure this compound remains stable in the injection solvent during the entire analytical sequence [8].

Conclusion

This application note provides a foundational framework for analyzing this compound by integrating its known chemical properties with robust HPLC practices. The proposed sample preparation and chromatographic conditions serve as a practical starting point. Subsequent method optimization and full validation as per the described parameters are essential to establish a reliable, accurate, and precise analytical method for this experimental compound in various matrices.

References

- 1. : Uses, Interactions, Mechanism of Action | DrugBank Online this compound [go.drugbank.com]

- 2. Phosphodiesterase (PDE) inhibitor this compound (HWA 448) attenuates... [pubmed.ncbi.nlm.nih.gov]

- 3. | PI3K | cAMP | PDE | TargetMol this compound [targetmol.com]

- 4. Development Steps | Thermo Fisher Scientific - US HPLC Method [thermofisher.com]

- 5. in sample | PPTX preparation hplc [slideshare.net]

- 6. Development and validation of rp-hplc method for the estimation of... [ijpsr.com]

- 7. Method Analytical for... | Pharmaguideline Validation Protocol [pharmaguideline.com]

- 8. Method Analytical for Titration Method Validation Protocol [m-pharmaguide.com]

Torbafylline clinical application protocols

Drug Development Status

The table below summarizes the key information about Torbafylline's development:

| Attribute | Details |

|---|---|

| Drug Type | Small molecule drug [1] |

| Primary Mechanism | cGMP-PDE inhibitor (3',5'-cyclic phosphodiesterase inhibitor) [1] |

| Highest Phase Reached | Discontinued - Phase 2 [1] |

| Primary Investigated Indications | Peripheral Arterial Disease (PAD), Peripheral arterial occlusive disease [1] |

| Key Preclinical Finding | Inhibited muscle proteolysis and prevented muscle wasting in a rat cancer cachexia model by suppressing the ubiquitin-proteasome pathway and TNF-alpha [2] |

Preclinical Experimental Protocol

While detailed human clinical protocols are unavailable, one search result describes a key preclinical experiment on this compound (referred to as HWA 448) in a cancer cachexia model [2]. The methodology is summarized below:

- Animal Model: Cancer cachexia was induced in rats. A separate group of septic rats was also studied [2].

- Treatment Regimen: Daily injections of this compound were administered to the cancer-induced rats [2].

- Key Assessments:

- Muscle Proteolysis: Measurement of proteasome-dependent protein degradation, sensitive to the proteasome inhibitor MG132 [2].

- Biomarker Analysis: Analysis of high-molecular-mass ubiquitin conjugates in the myofibrillar fraction and muscle expression of ubiquitin [2].

- Cytokine Production: Assessment of lipopolysaccharide-induced TNF (Tumor Necrosis Factor) production [2].

- Reported Outcome: In the preclinical model, this compound blocked hyperproduction of TNF, suppressed enhanced proteasome-dependent proteolysis, and prevented muscle wasting [2].

Proposed Mechanism of Action

The following diagram illustrates the proposed mechanism of this compound based on its classification as a PDE inhibitor and preclinical findings:

Diagram 1: Proposed mechanism of this compound. As a cGMP-PDE inhibitor, it is proposed to increase cGMP levels by preventing its breakdown. Preclinical data also shows it blocked TNF-alpha production, a key driver of the ubiquitin-proteasome proteolysis pathway in muscle wasting [2] [1].

Research Implications and Future Directions

The investigation into this compound highlights several concepts relevant to ongoing drug discovery:

- PDEs as Therapeutic Targets: The phosphodiesterase (PDE) superfamily remains a strong focus for drug development in diseases affecting the nervous, cardiovascular, and immune systems, as well as cancer and metabolism [3].

- Novel Targeting Strategies: Research is moving beyond simple catalytic inhibition to strategies like enhancing catalytic activity, normalizing altered compartmentalization, and modulating post-translational modifications [3].

- The Challenge of Muscle Atrophy: Despite promising targets like the ubiquitin-proteasome pathway, no drug has been universally approved for skeletal muscle atrophy, underscoring the complexity of the condition [4] [5].

Information Limitations

Please note that the information provided is based on limited and dated sources. The discontinuation of this compound in Phase II means that comprehensive data on human dosing, safety profiles, and detailed clinical trial protocols are not available in the public domain.

References

- 1. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 2. This compound (HWA 448) inhibits enhanced skeletal muscle ... [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic targeting of 3',5'-cyclic nucleotide ... [pmc.ncbi.nlm.nih.gov]

- 4. Drugs for the Treatment of Muscle Atrophy [intechopen.com]

- 5. Potential Therapeutic Strategies for Skeletal Muscle Atrophy [mdpi.com]

Torbafylline experimental procedures

Torbafylline: Key Experimental Data

The table below summarizes the primary experimental findings for this compound from the search results.

| Aspect | Available Data |

|---|---|

| Drug Classification | Xanthine derivative, Phosphodiesterase (PDE) inhibitor [1] [2] |

| Primary Mechanism | Inhibits PDE4, leading to increased cAMP levels and activation of the PDE4/cAMP/EPAC/PI3K/Akt pathway [2] |

| Key In Vivo Effects | Attenuates burn-induced and cancer/sepsis-induced protein hydrolysis in rat skeletal muscle; improves muscle performance and blood flow in ischemic models [3] [2] |

| Common In Vivo Dose | 25 mg/kg (oral administration in rat models) [2] |

| Dosing Frequency | Once daily or twice daily (depending on the study protocol) [2] |

| Treatment Duration | Ranged from two to three weeks in the studies found [2] |

Proposed Signaling Pathway

The anti-catabolic effects of this compound in skeletal muscle are linked to a specific signaling pathway, which can be visualized as follows:

Research Applications and Protocol Gaps

The search results indicate this compound has been used to investigate:

- Muscle Wasting Pathways: Studying the biochemical pathways that lead to protein loss in catabolic states like cancer, sepsis, and burns [2].

- Peripheral Artery Disease: Researching pharmacological interventions to improve muscle function under ischemic (blood-flow restricted) conditions [3].

However, the search results lack the detailed protocols needed to replicate these experiments in a lab. Missing information includes:

- Detailed animal model creation methods (e.g., how to induce sepsis or perform arterial ligation).

- Precose compound formulation procedures.